molecular formula C12H14ClN5OS B5854719 2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5854719
M. Wt: 311.79 g/mol
InChI Key: YZJVKLPTIFEYFV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters and receptors in the brain, including GABA, glutamate, and serotonin receptors.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the release of endogenous opioids. It has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, leading to its potential therapeutic effects in anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, its limited solubility in water can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential in the treatment of neuropathic pain, anxiety, and depression, make it a valuable subject for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-propyl-2H-tetrazol-5-ylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield the final product.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, it has demonstrated potential in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5OS/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVKLPTIFEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(2-propyl-2H-tetrazol-5-yl)acetamide

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